(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride
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Overview
Description
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is a chiral amine compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of a tetrahydrofuran ring with a methyl group and an amine group attached at specific positions, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-glycidol and (S)-lactic acid.
Ring Formation: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation reactions, while the amine group is introduced through amination reactions using reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various derivatives with different functional groups.
Scientific Research Applications
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-methyltetrahydrofuran-3-amine
- (2S,3S)-2-methyltetrahydrofuran-3-amine
- (2S,3R)-2-methyltetrahydrofuran-3-amine
Uniqueness
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C5H12ClNO |
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Molecular Weight |
137.61 g/mol |
IUPAC Name |
(2R,3S)-2-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
InChI Key |
BIDHTLIFGLSEPA-JBUOLDKXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCO1)N.Cl |
Canonical SMILES |
CC1C(CCO1)N.Cl |
Origin of Product |
United States |
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